molecular formula C11H10N2O3 B8358403 6-Methoxy-3-methyl-8-nitroquinoline

6-Methoxy-3-methyl-8-nitroquinoline

Cat. No. B8358403
M. Wt: 218.21 g/mol
InChI Key: YCUMUHDQUXSTDR-UHFFFAOYSA-N
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Patent
US04167638

Procedure details

4-Amino-3-nitroanisole was subjected to a Skraup reaction with 90% methacrolein at 110° to afford a 50% yield of 6-methoxy-3-methyl-8-nitroquinoline. The compound crystallized from ethyl acetate as a yellow solid, mp 173°-175°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].O=[CH:14][C:15](=[CH2:17])[CH3:16]>>[CH3:9][O:8][C:5]1[CH:6]=[C:7]2[C:2](=[C:3]([N+:10]([O-:12])=[O:11])[CH:4]=1)[N:1]=[CH:16][C:15]([CH3:17])=[CH:14]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=C(C=NC2=C(C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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